molecular formula C22H28N4O3 B5670965 2-ethyl-9-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one

2-ethyl-9-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5670965
M. Wt: 396.5 g/mol
InChI Key: HGISPECKXBJHHJ-UHFFFAOYSA-N
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Description

The synthesis and study of diazaspiro[5.5]undecane derivatives have attracted significant interest in organic chemistry due to their potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. These compounds often feature in the development of new organic molecular electronic materials and in the exploration of their chemical and physical properties.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives typically involves multi-component reactions (MCRs), Michael addition, and intramolecular spirocyclization processes. For instance, ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives were synthesized from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate via a one-pot, multi-component reaction catalyzed by Et3N (Jia Li et al., 2014). Additionally, divergent synthesis methods have been described, highlighting the efficiency of Michael addition of lithium enolates to tetrasubstituted olefin acceptors in introducing a variety of substituents (Hanbiao Yang et al., 2008).

Molecular Structure Analysis

The molecular structures of diazaspiro[5.5]undecane derivatives are often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. The structure of 3,9-bis(dicyanomethylene)-2,4,8,10-tetrathiaspiro[5.5]undecane, for example, demonstrates a spiro-annulated structure with twofold symmetry, formed by two equal push-pull ethylene units (Z. Zhou et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[5.5]undecane derivatives includes reactions with SOCl2/pyridine to afford dehydrated products and base-promoted [5+1] double Michael addition reactions for the synthesis of various diazaspiro heterocyclic derivatives (M. Islam et al., 2017).

Physical Properties Analysis

The analysis of physical properties such as solvatochromism, photophysical behavior, and molecular packing in the lattice structure provides insights into the materials' characteristics. For example, 3,9-bis(dicyanomethylene)-2,4,8,10-tetrathiaspiro[5.5]undecane exhibits strong intermolecular interactions in the lattice, resulting in a highly ordered array of molecular packing (Z. Zhou et al., 2001).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives, including their reactivity towards various electrophiles and their role as ligands in forming complexes with metals, have been explored. These properties underscore the versatility of diazaspiro[5.5]undecane derivatives in synthetic organic chemistry and their potential applications in developing new materials and pharmaceuticals (Jens Cordes et al., 2013).

properties

IUPAC Name

2-ethyl-9-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-2-25-15-22(14-17(20(25)28)16-6-4-3-5-7-16)10-12-26(13-11-22)21(29)18-8-9-19(27)24-23-18/h3-7,17H,2,8-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGISPECKXBJHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)C3=NNC(=O)CC3)CC(C1=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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